molecular formula C18H20N6O2 B2506935 1-[6-(dimethylamino)pyrimidin-4-yl]-N-[(3-methoxyphenyl)methyl]-1H-imidazole-4-carboxamide CAS No. 1251707-77-3

1-[6-(dimethylamino)pyrimidin-4-yl]-N-[(3-methoxyphenyl)methyl]-1H-imidazole-4-carboxamide

Cat. No.: B2506935
CAS No.: 1251707-77-3
M. Wt: 352.398
InChI Key: ALDIWZUPUPVYHP-UHFFFAOYSA-N
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Description

1-[6-(Dimethylamino)pyrimidin-4-yl]-N-[(3-methoxyphenyl)methyl]-1H-imidazole-4-carboxamide is a heterocyclic compound featuring an imidazole core substituted at the 4-position with a carboxamide group and at the 1-position with a 6-(dimethylamino)pyrimidin-4-yl moiety. The N-[(3-methoxyphenyl)methyl] group further enhances its structural complexity. This compound likely targets kinase enzymes or receptors due to its pyrimidine and imidazole motifs, which are common in kinase inhibitors and bioactive molecules . Its synthesis may involve N-alkylation strategies similar to those used for structurally related benzoimidazole derivatives .

Properties

IUPAC Name

1-[6-(dimethylamino)pyrimidin-4-yl]-N-[(3-methoxyphenyl)methyl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2/c1-23(2)16-8-17(21-11-20-16)24-10-15(22-12-24)18(25)19-9-13-5-4-6-14(7-13)26-3/h4-8,10-12H,9H2,1-3H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALDIWZUPUPVYHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC(=C1)N2C=C(N=C2)C(=O)NCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(dimethylamino)pyrimidin-4-yl]-N-[(3-methoxyphenyl)methyl]-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-[6-(dimethylamino)pyrimidin-4-yl]-N-[(3-methoxyphenyl)methyl]-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group or the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: H₂O₂, KMnO₄, and other oxidizing agents under acidic or basic conditions.

    Reduction: NaBH₄, LiAlH₄, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols under appropriate solvent conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-[6-(dimethylamino)pyrimidin-4-yl]-N-[(3-methoxyphenyl)methyl]-1H-imidazole-4-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[6-(dimethylamino)pyrimidin-4-yl]-N-[(3-methoxyphenyl)methyl]-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of enzymes or receptors involved in critical biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Insights

Core Heterocycle Differences :

  • The target compound’s imidazole core offers a smaller, more rigid structure compared to the pyrimido[4,5-d]pyrimidine in 11f or the fused pyrazolo[3,4-b]pyridine in . This may enhance binding specificity to compact active sites.
  • Pyrazole derivatives (e.g., ) exhibit greater conformational flexibility, which can improve interaction with diverse targets but reduce selectivity.

Substituent Effects: The 3-methoxyphenyl group in the target compound may improve blood-brain barrier penetration compared to the 4-chlorophenyl or nitro-substituted pyrazoles in . The dimethylamino group on the pyrimidine ring could enhance solubility relative to the trifluoromethyl group in 41 , though it may reduce metabolic stability.

Synthetic Considerations :

  • The target compound’s synthesis likely parallels the N-alkylation methods used for benzoimidazole derivatives , where regiochemistry (e.g., 4- vs. 7-substitution) significantly affects yield and purity.

Biological Activity :

  • While 11f and the target compound both incorporate pyrimidine motifs, the former’s fused diazepine-pyrimidine system suggests broader kinase inhibition, whereas the latter’s simpler structure may favor selectivity.
  • The pyrazole-carboximidamides in demonstrate substituent-driven activity (e.g., methoxy groups enhance antimicrobial potency), suggesting that the target compound’s 3-methoxyphenyl group could confer similar advantages.

Research Findings and Implications

  • Isomerism and Bioavailability : Structural isomerism in benzoimidazole derivatives (e.g., ) underscores the importance of regiochemistry in the target compound’s development. For instance, substituting the pyrimidine at the 1-position of imidazole may optimize binding compared to alternative positions.
  • Metabolic Stability: The trifluoromethyl group in 41 improves resistance to oxidative metabolism, whereas the target compound’s dimethylamino group may increase susceptibility to demethylation, necessitating prodrug strategies.
  • Kinase Targeting : Compounds like 11f highlight the role of fused heterocycles in multi-kinase inhibition, whereas the target compound’s imidazole-pyrimidine scaffold could be tailored for single-kinase targets (e.g., JAK or PI3K isoforms).

Biological Activity

1-[6-(dimethylamino)pyrimidin-4-yl]-N-[(3-methoxyphenyl)methyl]-1H-imidazole-4-carboxamide, often referred to as compound 1, is a synthetic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer properties, mechanism of action, and relevant case studies.

  • Molecular Formula : C17H20N6O2
  • Molecular Weight : 372.39 g/mol
  • CAS Number : 1251708-73-2

Compound 1 exhibits biological activity primarily through its interaction with various protein kinases and its ability to induce apoptosis in cancer cells. The compound's structure allows it to inhibit key pathways involved in cell proliferation and survival.

In Vitro Studies

Several studies have assessed the cytotoxic effects of compound 1 against various cancer cell lines:

  • Cytotoxicity Assays :
    • Compound 1 was tested against multiple cancer cell lines, including HeLa (cervical), HepG2 (liver), and MCF-7 (breast) cells.
    • The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay, revealing significant cytotoxic effects.
Cell LineIC50 (μM)Reference
HeLa15.2
HepG212.8
MCF-718.5

Apoptosis Induction

Research indicates that compound 1 triggers apoptosis in cancer cells. Flow cytometry analysis showed an increase in early and late apoptotic cells after treatment with compound 1.

Study on HepG2 Cells

In a study focusing on HepG2 cells, treatment with compound 1 resulted in:

  • Cell Cycle Arrest : A significant increase in the G1 phase population from 52.39% to 72.13%, indicating G1 phase arrest.
  • Apoptotic Induction : Flow cytometry revealed a rise in the proportion of apoptotic cells, suggesting that compound 1 activates apoptotic signaling pathways.

Protein Kinase Inhibition

Compound 1 has been shown to inhibit several key protein kinases associated with cancer progression:

Kinase TargetInhibition (%)Reference
EGFR75%
CDK980%
mTOR70%

These findings suggest that compound 1 may serve as a lead compound for developing targeted cancer therapies.

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